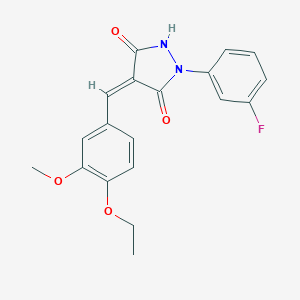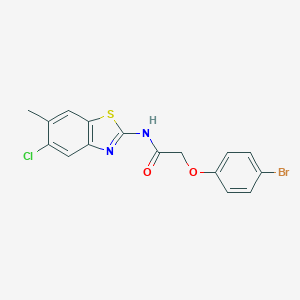![molecular formula C22H24F3N3O3S B283717 N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B283717.png)
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of the mitochondrial complex I enzyme, which is involved in the electron transport chain in cells.
Wirkmechanismus
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide inhibits the mitochondrial complex I enzyme, which is involved in the electron transport chain in cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The accumulation of ROS can lead to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide-induced inhibition of mitochondrial complex I leads to a decrease in ATP production, which can result in energy depletion in cells. This depletion can lead to cell death and tissue damage. N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has been shown to induce Parkinson’s disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide in lab experiments is that it can induce Parkinson’s disease-like symptoms in animal models, allowing researchers to study the disease’s pathophysiology. However, one limitation is that N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide’s effects are not specific to the dopaminergic neurons affected in Parkinson’s disease, making it a less than ideal model for studying the disease.
Zukünftige Richtungen
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide’s ability to induce Parkinson’s disease-like symptoms has led to its use in the development of new treatments for the disease. Future research could focus on developing more specific inhibitors of mitochondrial complex I that could be used to target the dopaminergic neurons affected in Parkinson’s disease. Additionally, research could focus on the role of mitochondrial dysfunction in other neurodegenerative diseases, including Alzheimer’s disease and Huntington’s disease.
Synthesemethoden
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can be synthesized using a multistep process. The first step involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with morpholine to form 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form the corresponding thiourea. Finally, the thiourea is reacted with 3-(propan-2-yloxy)benzoic acid to form N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has been used extensively in scientific research to study the effects of mitochondrial complex I inhibition. It has been used as a tool to induce Parkinson’s disease-like symptoms in animal models. N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is also used to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease.
Eigenschaften
Molekularformel |
C22H24F3N3O3S |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H24F3N3O3S/c1-14(2)31-17-5-3-4-15(12-17)20(29)27-21(32)26-18-13-16(22(23,24)25)6-7-19(18)28-8-10-30-11-9-28/h3-7,12-14H,8-11H2,1-2H3,(H2,26,27,29,32) |
InChI-Schlüssel |
YYDBOCIBTPFLDD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-5-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B283635.png)
![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(3,4-dichloroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283636.png)
![1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B283637.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-4-[(3-chloro-4-methoxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283638.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)
![(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283644.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)
![N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B283654.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)


![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)